![molecular formula C13H11N3O2 B13097448 (E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes an indeno[5,6-e][1,2,4]triazine core with an oxopropenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide typically involves multi-step organic reactions. One common method starts with the preparation of the indeno[5,6-e][1,2,4]triazine core, followed by the introduction of the oxopropenyl side chain through a series of condensation and oxidation reactions. The reaction conditions often require the use of catalysts, such as palladium or platinum, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, which may alter its chemical properties.
Reduction: Reduction reactions can convert the oxopropenyl side chain into different functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Indeno[5,6-e][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their side chains.
Oxopropenyl derivatives: Compounds with similar oxopropenyl side chains but different core structures.
Uniqueness: What sets (E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide apart is its unique combination of the indeno[5,6-e][1,2,4]triazine core and the oxopropenyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(E)-3-(1-oxido-7,8-dihydro-6H-cyclopenta[g][1,2,4]benzotriazin-1-ium-3-yl)prop-2-enal |
InChI |
InChI=1S/C13H11N3O2/c17-6-2-5-13-14-11-7-9-3-1-4-10(9)8-12(11)16(18)15-13/h2,5-8H,1,3-4H2/b5-2+ |
InChI Key |
IRMWOOKRMHXBGC-GORDUTHDSA-N |
Isomeric SMILES |
C1CC2=CC3=C(C=C2C1)[N+](=NC(=N3)/C=C/C=O)[O-] |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)[N+](=NC(=N3)C=CC=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)
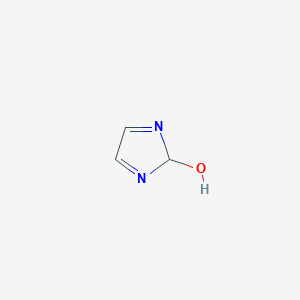
![8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
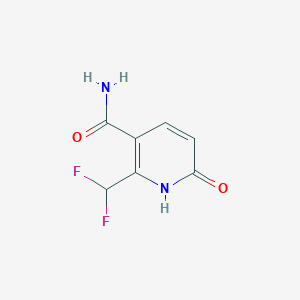
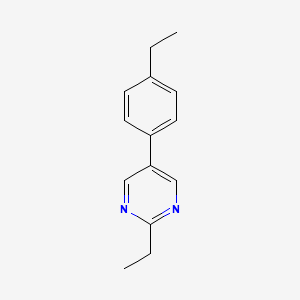
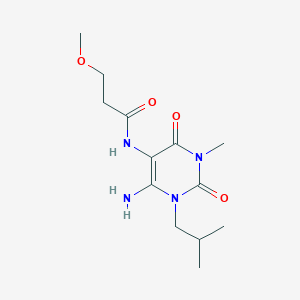

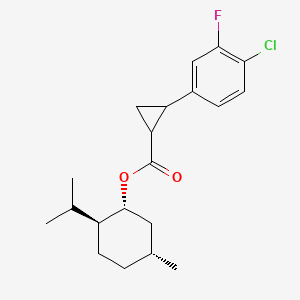
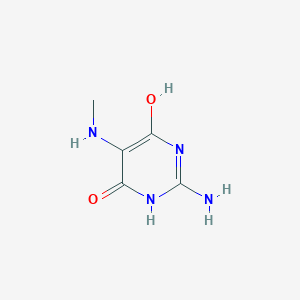
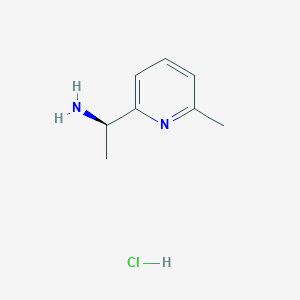

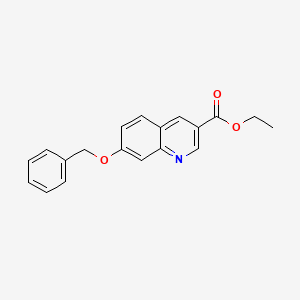
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
